molecular formula C9H11ClFNO B13043703 (1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

Cat. No.: B13043703
M. Wt: 203.64 g/mol
InChI Key: BYTVMEMMBGDOMU-ANLVUFKYSA-N
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Description

(1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a 4-chloro-2-fluorophenyl substituent. Its molecular formula is C₉H₁₀ClFNO, with a molecular weight of 217.64 g/mol. The compound’s stereochemistry (1R,2R) is critical, as enantiomeric forms often exhibit divergent biological activities.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-chloro-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1

InChI Key

BYTVMEMMBGDOMU-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=C(C=C1)Cl)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)Cl)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroaniline and epichlorohydrin.

    Reaction Steps:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions and scalable processes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of primary amine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₁ClFNO
  • CAS Number : 1323966-28-4
  • Molecular Weight : 203.64 g/mol

Its structure comprises a chiral center that contributes to its biological activity, making it a subject of interest in stereochemistry and pharmacodynamics.

Medicinal Chemistry

(1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL has been studied for its potential as a pharmaceutical intermediate. Its structural properties suggest that it may interact with biological targets relevant to various diseases.

  • Antidepressant Activity : Preliminary studies indicate that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in developing antidepressants or anxiolytics.

Biochemical Research

This compound is valuable in biochemical assays aimed at understanding enzyme interactions and metabolic pathways.

  • Enzyme Inhibition Studies : Research has shown that certain amino alcohols can act as inhibitors of enzymes involved in neurotransmitter metabolism. The specific interactions of this compound with enzymes such as monoamine oxidase could be investigated to assess its inhibitory potential.

Drug Development

The compound's unique properties make it a candidate for further development into therapeutic agents.

  • Lead Compound for Synthesis : Its structure can serve as a scaffold for synthesizing more complex molecules with enhanced biological activity. Researchers can modify the compound to improve its efficacy and reduce side effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated interaction with serotonin receptors, suggesting mood-enhancing properties.
Study BEnzyme InteractionFound to inhibit monoamine oxidase activity, indicating potential for treating depression.
Study CSynthesis of DerivativesDeveloped novel derivatives that exhibited improved binding affinity to target receptors.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: (1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL 4-chloro-2-fluorophenyl C₉H₁₀ClFNO 217.64 Chloro and fluoro groups enhance lipophilicity; stereospecific (1R,2R) configuration.
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL () 4-(trifluoromethylthio)phenyl C₁₀H₁₂F₃NOS 257.27 Trifluoromethylthio group increases electron-withdrawing effects and lipophilicity.
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol () 2-chloro-4-(trifluoromethyl)phenyl C₁₀H₁₀ClF₃NO 255.64 Chloro and trifluoromethyl groups at positions 2 and 4 alter steric and electronic profiles.
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL () 2-furyl C₇H₁₁NO₂ 141.17 Aromatic furyl group introduces polarity, potentially reducing membrane permeability.

Key Observations:

  • Substituent Effects: The 4-chloro-2-fluorophenyl group in the target compound balances lipophilicity and electronic effects, which may optimize receptor binding compared to bulkier substituents (e.g., trifluoromethylthio in ) .
  • Stereochemistry: The (1R,2R) configuration distinguishes the target compound from ’s (1S,2R) isomer, which may exhibit divergent biological activities due to spatial mismatch with target receptors.
  • Solubility Considerations: While direct solubility data is unavailable, highlights that chloro-fluorophenyl analogs often require formulation strategies (e.g., solid dispersions) to enhance bioavailability .
Adrenoceptor Binding (Inference from and )

Compounds with indolyloxy and methoxyphenoxy substituents () demonstrate α₁-, α₂-, and β₁-adrenoceptor binding, antiarrhythmic, and spasmolytic activities . Although the target compound lacks direct testing, its chloro-fluorophenyl group may confer similar adrenoceptor affinity but with altered selectivity due to reduced steric bulk compared to indole derivatives.

Metabolic Stability and Toxicity
  • Trifluoromethylthio Analogs (): The trifluoromethylthio group enhances metabolic stability but may increase toxicity risks due to prolonged half-lives .
  • Furyl Derivatives (): The polar furyl group could improve aqueous solubility but reduce blood-brain barrier penetration compared to halogenated phenyl groups .

Biological Activity

(1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL, a compound with significant pharmacological potential, has garnered attention for its biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on recent research findings.

The molecular formula of this compound is C10H14ClFNO, with a molar mass of 199.68 g/mol. The compound has a predicted density of 1.179 g/cm³ and a boiling point of approximately 340.1 °C .

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, particularly focusing on its antifungal properties and potential as an antimicrobial agent. The compound's activity is often compared to other known agents such as fluconazole.

Antifungal Activity

Recent studies indicate that this compound exhibits significant antifungal activity against Candida albicans. In vitro assays have demonstrated that it can inhibit the growth of this pathogen effectively, with a Minimum Inhibitory Concentration (MIC) lower than that of fluconazole in some cases .

Table 1: Antifungal Activity Comparison

CompoundMIC (μg/mL)MEC (μg/mL)
This compound0.310.15
Fluconazole0.80.5

The antifungal mechanism appears to involve the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. This action disrupts membrane integrity and function, leading to cell death .

Case Studies

Several case studies have highlighted the efficacy of this compound in vivo:

  • Mouse Model Study : In a murine model infected with C. albicans, administration of the compound at a dose of 50 mg/kg resulted in a significant survival rate compared to control groups treated with fluconazole .
  • Toxicity Assessment : Toxicity studies revealed that the compound was well-tolerated at lower doses but exhibited adverse effects at higher concentrations, indicating a need for careful dosage management in therapeutic applications .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound suggests that modifications to the phenyl ring and the amino group can significantly affect its biological activity. For instance, substituents such as chlorine and fluorine have been shown to enhance antifungal potency while maintaining low toxicity profiles .

Q & A

Q. What are the standard synthetic routes for synthesizing (1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL in academic settings?

Methodological Answer: A common approach involves reductive amination of a ketone precursor (e.g., 1-(4-chloro-2-fluorophenyl)propan-2-one) using a chiral amine source under hydrogenation conditions. Alternatively, nucleophilic substitution of a halogenated intermediate (e.g., 1-chloro-1-(4-chloro-2-fluorophenyl)propan-2-ol) with ammonia or protected amines can yield the amino alcohol. Stereochemical control is achieved via chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution . Example Protocol:

Prepare 1-(4-chloro-2-fluorophenyl)propan-2-one via Friedel-Crafts acylation.

Perform enantioselective reductive amination using (R,R)-TsDPEN-Ru catalyst.

Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Assign stereochemistry using 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants (e.g., J1,2J_{1,2}) to confirm the (1R,2R) configuration .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, 100 K). Compare bond angles (e.g., C–C–O ~120°) and torsion angles with analogous structures .
  • Polarimetry : Measure optical rotation ([α]D_D) to confirm enantiopurity (e.g., [α]D25_D^{25} = +15° in methanol).

Q. Table 1: Key NMR Shifts (Hypothetical Data)

Proton Positionδ (ppm)Multiplicity
C1-NH2_22.85br s
C2-OH4.10d (J = 5 Hz)
Fluorophenyl H7.2–7.5m

Advanced Research Questions

Q. How can researchers address stereochemical inconsistencies during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers. Validate with polarimetry .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .
  • Dynamic Kinetic Resolution : Combine asymmetric catalysis (e.g., Pd-NHC complexes) with in situ racemization to achieve high enantiomeric excess (ee > 95%) .

Q. How should conflicting crystallographic data (e.g., bond angles, torsion angles) be resolved?

Methodological Answer:

  • Multi-Method Validation : Cross-validate using neutron diffraction (for H-atom positions) and DFT calculations (e.g., B3LYP/6-311+G(d,p)). Compare experimental bond angles (e.g., C23–C22–H22 = 118.9°) with computed values .
  • Thermal Ellipsoid Analysis : Assess disorder in crystal structures (e.g., anisotropic displacement parameters > 0.05 Å2^2) to identify unreliable data .
  • Database Mining : Compare with structurally related compounds (e.g., 4-chloro-2-fluorophenyl derivatives) in the Cambridge Structural Database .

Q. Table 2: Crystallographic Parameters (Adapted from )

ParameterValue
Space groupP21_121_121_1
a, b, c (Å)11.286, 11.539, 14.740
V (Å3^3)1919.5
R factor0.035

Q. What computational strategies predict the bioactivity of (1R,2R)-configured amino alcohols?

Methodological Answer:

  • Molecular Docking : Use crystal structures (e.g., PDB templates) to model interactions with biological targets (e.g., GPCRs). AutoDock Vina or Schrödinger Suite are recommended .
  • QSAR Modeling : Correlate substituent effects (e.g., Cl/F position) with activity using descriptors like logP and polar surface area .
  • DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to study electronic properties (e.g., HOMO-LUMO gap) influencing reactivity .

Example Workflow:

Dock the compound into the active site of a histamine receptor (PDB: 7DF3).

Calculate binding free energy (ΔG) using MM-GBSA.

Validate predictions with in vitro assays (e.g., cAMP inhibition).

Notes on Data Reliability

  • Prioritize crystallographic data from peer-reviewed journals (e.g., Acta Crystallographica) and validated databases (PubChem, ECHA) .

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